4-Heptanone physical and chemical properties
4-Heptanone physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Heptanone, also known as dipropyl ketone.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.
Physical and Chemical Properties
4-Heptanone is a colorless liquid with a fruity, solvent-like odor.[4] It is a ketone with the chemical formula C7H14O.[1] This compound is practically insoluble in water but soluble in organic solvents.[2][4]
Table 1: Physical Properties of 4-Heptanone
| Property | Value | Source(s) |
| Molecular Formula | C7H14O | [1][4] |
| Molar Mass | 114.188 g·mol−1 | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.817 - 0.82 g/mL | [1] |
| Melting Point | -33 °C to -32.8 °C | [1] |
| Boiling Point | 143.9 °C to 145 °C | [1] |
| Vapor Pressure | 5 mmHg (20 °C) | [1] |
| Water Solubility | 4.51 g/L | [3] |
| Refractive Index (n20/D) | 1.407 | |
| Flash Point | 49 °C (closed cup) |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Heptanone.
Table 2: Spectroscopic Information for 4-Heptanone
| Spectrum Type | Description | Source(s) |
| 1H NMR | Spectrum available | [5] |
| IR | Predicted IR Ion Spectrum available | [2] |
| Mass Spectrometry (GC) | Spectrum available | [6][7] |
Chemical Reactivity and Pathways
4-Heptanone exhibits typical ketone reactivity. It can undergo nucleophilic addition and oxidation reactions.[4] As a ketone with alpha-hydrogens, it undergoes keto-enol tautomerization, forming an enol tautomer.[2][3]
The presence of alpha-hydrogens allows 4-Heptanone to exist in equilibrium with its enol form. This tautomerism is a key aspect of its reactivity, particularly in reactions involving the alpha-carbon.
Ketones like 4-Heptanone are generally resistant to oxidation by mild oxidizing agents.[8] Strong oxidizing agents can oxidize ketones, but this process is destructive and breaks carbon-carbon bonds.[8]
Reduction of 4-Heptanone yields the corresponding secondary alcohol, 4-heptanol. This can be achieved using various reducing agents. While some aliphatic ketones are reduced sluggishly with sodium dithionite alone, the addition of dimethylformamide can improve conversion.[9] A common method for this reduction is the use of sodium borohydride.[10]
The alpha-protons of 4-Heptanone are acidic and can be removed by a strong base to form an enolate.[11][12] This enolate is a powerful nucleophile and can react with various electrophiles at the alpha-carbon.[11] The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base and reaction conditions.[12]
Experimental Protocols
A common method for the synthesis of 4-Heptanone is the ketonization of butyric acid, which involves the pyrolysis of its iron(II) salt.[1]
Protocol:
-
A mixture of n-butyric acid and hydrogen-reduced iron powder is refluxed for 5 hours.
-
The apparatus is then set up for downward distillation under a nitrogen atmosphere.
-
The flask is heated strongly, and the entire distillate is collected.
-
The crude product is washed with two portions of 10% sodium hydroxide solution and one portion of water.
-
The resulting 4-Heptanone is dried over anhydrous sodium sulfate, filtered, and distilled.
This method is a general procedure for preparing simple ketones from normal aliphatic carboxylic acids.[13]
The following is a general procedure for the microwave-assisted reduction of ketones using silica-supported sodium borohydride.[10]
Protocol:
-
Sodium borohydride and silica gel are combined and ground to produce the supported reducing agent.
-
The sodium borohydride/silica mixture is combined with 4-Heptanone in a microwave reaction vessel and mixed thoroughly.
-
The vessel is capped and irradiated in a microwave at 75% power (900 W) for 10 minutes.
-
The resulting 4-heptanol is extracted from the solid support with diethyl ether and filtered.[10]
Safety and Handling
4-Heptanone is a flammable liquid and should be handled with care.[4][14] It is harmful if inhaled.[15] Appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection, should be worn when handling this chemical.[16] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[14][16] In case of fire, "alcohol" foam or water spray can be used as extinguishing agents.[17]
References
- 1. 4-Heptanone - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for 4-Heptanone (HMDB0004814) [hmdb.ca]
- 3. Showing Compound 4-Heptanone (FDB008059) - FooDB [foodb.ca]
- 4. CAS 123-19-3: 4-Heptanone | CymitQuimica [cymitquimica.com]
- 5. 4-Heptanone(123-19-3) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Heptanone [webbook.nist.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. research.rug.nl [research.rug.nl]
- 10. The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride [article.sapub.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. fishersci.com [fishersci.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. southwest.tn.edu [southwest.tn.edu]
- 17. 4-Heptanone CAS#: 123-19-3 [m.chemicalbook.com]
